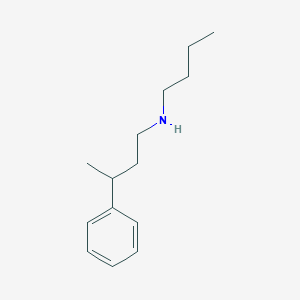![molecular formula C13H16ClN3O B6362792 1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-3-amine CAS No. 1240574-56-4](/img/structure/B6362792.png)
1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-3-amine” is a chemical compound that has gained significant attention in research and industry due to its diverse applications and potential implications. It has a molecular formula of C13H16ClN3O and a molecular weight of 265.74 g/mol .
Molecular Structure Analysis
The molecular structure of “1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-3-amine” consists of a pyrazol ring attached to a butyl chain, which is further connected to a chlorophenoxy group . The exact spatial arrangement and bond lengths/angles would require more specific data or computational chemistry analysis.Applications De Recherche Scientifique
Heterocyclic Compounds Synthesis
The synthesis of heterocyclic compounds like pyrazolo-imidazoles, thiazoles, spiropyridines, and others utilizes derivatives similar to the targeted compound as key intermediates. These compounds serve as building blocks for various classes of heterocycles and dyes, highlighting their significance in chemical synthesis and dye manufacturing due to their unique reactivity under mild reaction conditions (Gomaa & Ali, 2020).
Environmental Impact of Chlorophenols
Research on chlorophenols, which share a part of the molecular structure with “1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-3-amine,” has shown their role as major precursors of dioxins in thermal processes like Municipal Solid Waste Incineration (MSWI). These studies emphasize the need for understanding the formation, fate, and effects of such compounds in the environment, including their contribution to air pollution and potential pathways for mitigation (Peng et al., 2016).
Anticancer Applications
Pyrazoline derivatives, a key structural motif in the compound of interest, have been extensively studied for their anticancer properties. These compounds exhibit significant biological effects and are actively researched for developing new anticancer agents. Their versatility and potential in pharmacological applications underscore the importance of such heterocyclic compounds in medicinal chemistry (Ray et al., 2022).
Catalytic and Synthetic Applications
The synthesis and application in catalysis of similar heterocyclic compounds have been a focal point of research, demonstrating their utility in creating complex molecular architectures. These compounds are integral to the development of catalysts and synthetic strategies for constructing novel heterocyclic frameworks, underscoring their broad applicability in organic synthesis and drug development (Parmar, Vala, & Patel, 2023).
Propriétés
IUPAC Name |
1-[4-(2-chlorophenoxy)butyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O/c14-11-5-1-2-6-12(11)18-10-4-3-8-17-9-7-13(15)16-17/h1-2,5-7,9H,3-4,8,10H2,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPUKEVMTKCNBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCN2C=CC(=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

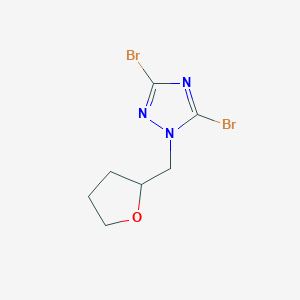
![1-[(3-Chloro-2-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362722.png)
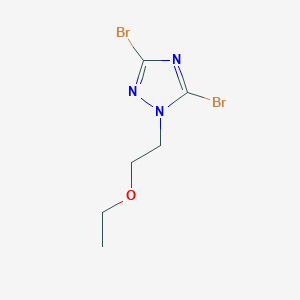
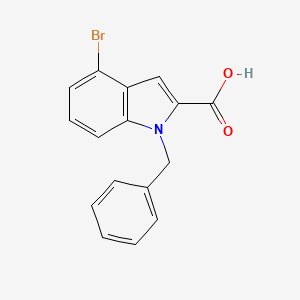
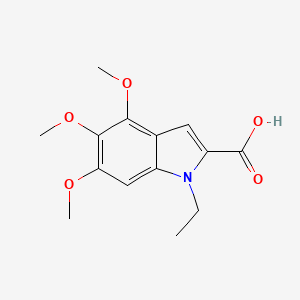
![1-[(3,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362755.png)


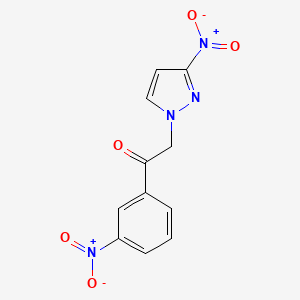
![1-[2-(1,3-Dioxan-2-yl)ethyl]-3-nitro-1H-pyrazole](/img/structure/B6362787.png)
![1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B6362788.png)
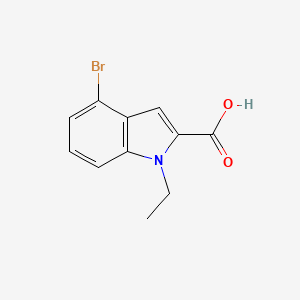
![(2-Methylpropyl)[(3-phenoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362803.png)
